molecular formula C10H15N3O4 B2805074 ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate CAS No. 898053-56-0

ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate

Cat. No. B2805074
CAS RN: 898053-56-0
M. Wt: 241.247
InChI Key: UJLLNFCICSHZTM-UHFFFAOYSA-N
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Description

Ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate is a chemical compound with the CAS Number: 898053-56-0 . It has a molecular weight of 241.25 and its IUPAC name is ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate .


Molecular Structure Analysis

The InChI code for ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate is 1S/C10H15N3O4/c1-3-17-10(14)5-4-6-12-8(2)7-9(11-12)13(15)16/h7H,3-6H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate has a storage temperature of 28 C . Unfortunately, other specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthetic Applications and Biological Activities

  • Synthesis of Pyrazole Derivatives

    Pyrazole derivatives synthesized from similar compounds have been reported to exhibit fungicidal and plant growth regulation activities. These compounds are synthesized through reactions involving ethyl 2-cyano-3,3-dimethylthioacrylate, demonstrating the utility of pyrazole derivatives in agricultural chemistry (L. Minga, 2005; 李明 et al., 2005).

  • Antimicrobial and Anticancer Agents

    Novel pyrazole derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showed significant in vitro antimicrobial and anticancer activity, highlighting the therapeutic potential of such compounds in developing new drugs (H. Hafez et al., 2016).

  • Antimicrobial and Fungicidal Activities

    Several studies focus on the synthesis and evaluation of pyrazole-based compounds for antimicrobial and fungicidal applications. These findings underscore the potential of pyrazole derivatives in addressing plant diseases and microbial infections (Nesrin Şener et al., 2017; Nikulsinh Sarvaiya et al., 2019).

  • Cytotoxic Activity Against Tumor Cell Lines

    Pyrazole derivatives have been evaluated for their cytotoxic properties against tumor cell lines, providing a foundation for further research into their potential as anticancer agents (M. E. Kodadi et al., 2007).

  • Corrosion Inhibition

    A theoretical study on bipyrazolic-type organic compounds, including pyrazole derivatives, demonstrated their potential activity as corrosion inhibitors, suggesting applications in materials science (Hengliang Wang et al., 2006).

Safety and Hazards

Ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate is classified as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

ethyl 4-(5-methyl-3-nitropyrazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-3-17-10(14)5-4-6-12-8(2)7-9(11-12)13(15)16/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLLNFCICSHZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C(=CC(=N1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate

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